Morpholine-3-carbonitrile

Description

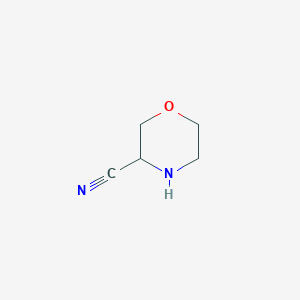

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

morpholine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGILAPKWVHCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541021 | |

| Record name | Morpholine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97039-63-9 | |

| Record name | Morpholine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | morpholine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Morpholine-3-carbonitrile: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of (S)-morpholine-3-carbonitrile, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines a potential synthetic pathway, experimental protocols, and a summary of expected characterization data.

Introduction

(S)-morpholine-3-carbonitrile is a valuable chiral building block in the synthesis of various pharmaceutical agents. The morpholine scaffold is a privileged structure in drug discovery, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The stereochemistry at the C3 position is often crucial for biological activity, making enantiomerically pure starting materials like (S)-morpholine-3-carbonitrile highly sought after.

Synthesis of (S)-Morpholine-3-carbonitrile

A plausible and efficient synthetic route to (S)-morpholine-3-carbonitrile commences with the readily available and chiral starting material, L-serine. The synthesis involves a multi-step process, beginning with the formation of the corresponding carboxylic acid, which is then converted to the target nitrile.

Synthesis of the Precursor: (S)-Morpholine-3-carboxylic acid

A patented method outlines the synthesis of (S)-morpholine-3-carboxylic acid from L-serine[1][2]. The key steps involve the protection of the amino and carboxyl groups of L-serine, followed by an intramolecular cyclization to form the morpholine ring. Subsequent deprotection yields the desired (S)-morpholine-3-carboxylic acid.

Logical Flow of (S)-Morpholine-3-carboxylic acid Synthesis:

Caption: Synthetic pathway from L-serine to (S)-morpholine-3-carboxylic acid.

Conversion of (S)-Morpholine-3-carboxylic acid to (S)-Morpholine-3-carbonitrile

The conversion of the carboxylic acid to the nitrile can be achieved through a two-step sequence involving the formation of a primary amide followed by dehydration, or via a direct one-pot conversion.

Experimental Protocol: Amide Formation and Dehydration (Two-Step)

-

Amide Formation: (S)-Morpholine-3-carboxylic acid is first converted to its corresponding primary amide. This can be achieved by activating the carboxylic acid with a coupling agent such as thionyl chloride or a carbodiimide (e.g., EDC), followed by treatment with ammonia.

-

Dehydration: The resulting (S)-morpholine-3-carboxamide is then dehydrated to the nitrile. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA)[3][4][5][6]. The reaction is typically carried out in an inert solvent under anhydrous conditions.

Experimental Protocol: Direct Conversion (One-Pot)

Recent methodologies allow for the direct conversion of carboxylic acids to nitriles. One such method employs a Lewis acid catalyst with bis(trimethylsilyl)amine as an ammonia surrogate, which can facilitate a one-pot amidation and subsequent dehydration[7]. Another approach utilizes a P(III)/P(V)-catalytic cycle for direct nitrilation under mild conditions[8].

General Experimental Workflow:

Caption: Synthetic routes to (S)-morpholine-3-carbonitrile.

Characterization of (S)-Morpholine-3-carbonitrile

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (S)-morpholine-3-carbonitrile. The following analytical techniques are recommended.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Melting Point | Not available in literature |

| Specific Optical Rotation ([α]D) | Expected to be non-zero; specific value not available in literature |

Spectroscopic Data

Workflow for Spectroscopic Analysis:

Caption: Workflow for the characterization of the final product.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the morpholine ring protons. Protons adjacent to the oxygen and nitrogen atoms will have distinct chemical shifts. The proton at the C3 chiral center is expected to be a multiplet. |

| ¹³C NMR | Four distinct signals for the carbon atoms of the morpholine ring and one signal for the nitrile carbon (typically in the range of 115-125 ppm). |

| Infrared (IR) | A characteristic sharp absorption band for the nitrile group (C≡N) around 2210-2260 cm⁻¹. C-O and N-H stretching vibrations are also expected. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 112.13). Fragmentation patterns consistent with the morpholine structure. |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of (S)-morpholine-3-carbonitrile. The proposed synthetic route, starting from L-serine, offers a viable pathway to this valuable chiral building block. The detailed characterization protocols will ensure the unambiguous identification and quality assessment of the final product, facilitating its application in pharmaceutical research and development. Further experimental work is required to establish the specific reaction conditions and to obtain detailed analytical data for this compound.

References

- 1. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 2. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nitrilation of carboxylic acids by PIII/PV-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Chiral Synthesis of (R)-Morpholine-3-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of (R)-morpholine-3-carbonitrile, a crucial building block in the development of various pharmaceutical compounds. Due to the limited direct established methods for its asymmetric synthesis, this document outlines a robust and practical approach involving the stereoselective synthesis of an (R)-morpholine-3-carboxylic acid precursor derived from a readily available chiral starting material, followed by its conversion to the target nitrile. Additionally, an alternative strategy via chiral resolution of the racemic compound is discussed.

Stereoselective Synthesis from L-Serine

A highly effective strategy for the synthesis of (R)-morpholine-3-carbonitrile commences with the chiral amino acid L-serine. This method leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product. The overall synthetic pathway involves the formation of the morpholine ring system followed by the chemical transformation of the carboxylic acid moiety into a nitrile group.

Synthesis of (R)-Morpholine-3-carboxylic acid

The initial phase of the synthesis focuses on the construction of the morpholine ring. A polymer-supported approach, as pioneered in the synthesis of morpholine-3-carboxylic acid derivatives, offers a clean and efficient route.[1][2]

Experimental Protocol:

-

Immobilization of L-Serine: Fmoc-Ser(tBu)-OH is immobilized on a solid support, typically Wang resin.

-

N-Alkylation: The secondary amine of the resin-bound serine is alkylated.

-

Cleavage and Cyclization: The N-alkylated serine derivative is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail. The inclusion of a reducing agent like triethylsilane (TES) during cleavage can facilitate the reductive cyclization to stereoselectively form the morpholine ring, yielding (R)-morpholine-3-carboxylic acid.[1]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=normal, color="#5F6368"];

L_Serine [label="L-Serine\n(S-configuration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Immobilized_Serine [label="Immobilized\nFmoc-Ser(tBu)-OH"]; N_Alkylation [label="N-Alkylation"]; Cleavage_Cyclization [label="Cleavage and\nReductive Cyclization"]; R_Morpholine_Acid [label="(R)-Morpholine-3-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

L_Serine -> Immobilized_Serine; Immobilized_Serine -> N_Alkylation; N_Alkylation -> Cleavage_Cyclization; Cleavage_Cyclization -> R_Morpholine_Acid; } caption: "Synthesis of (R)-Morpholine-3-carboxylic acid from L-Serine."

Conversion of Carboxylic Acid to Nitrile

The conversion of the carboxylic acid group of (R)-morpholine-3-carboxylic acid to a nitrile is a standard organic transformation. A common and effective method is the dehydration of a primary amide intermediate.

Experimental Protocol:

-

Amide Formation: (R)-Morpholine-3-carboxylic acid is first converted to its corresponding primary amide, (R)-morpholine-3-carboxamide. This can be achieved by activating the carboxylic acid (e.g., with a carbodiimide) and reacting it with ammonia.

-

Dehydration to Nitrile: The resulting amide is then dehydrated using a suitable reagent such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent to yield (R)-morpholine-3-carbonitrile.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=normal, color="#5F6368"];

R_Morpholine_Acid [label="(R)-Morpholine-3-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amide_Formation [label="Amide Formation"]; R_Morpholine_Amide [label="(R)-Morpholine-3-carboxamide"]; Dehydration [label="Dehydration"]; R_Morpholine_Nitrile [label="(R)-Morpholine-3-carbonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"];

R_Morpholine_Acid -> Amide_Formation; Amide_Formation -> R_Morpholine_Amide; R_Morpholine_Amide -> Dehydration; Dehydration -> R_Morpholine_Nitrile; } caption: "Conversion of Carboxylic Acid to Nitrile."

Chiral Resolution of Racemic Morpholine-3-carbonitrile

An alternative approach to obtaining the enantiomerically pure (R)-morpholine-3-carbonitrile is through the resolution of a racemic mixture. This method involves the synthesis of the racemic compound followed by separation of the enantiomers.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through various synthetic routes. A plausible method involves the cyclization of an appropriate acyclic precursor.

Experimental Protocol (Proposed):

A potential route could involve the reaction of an amino alcohol with a haloacetonitrile derivative, followed by base-mediated cyclization to form the morpholine ring.

Chiral Resolution

The separation of the enantiomers of racemic this compound can be accomplished using several techniques.[3][4]

-

Diastereomeric Salt Formation: The racemic morpholine, being a secondary amine, can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities. Subsequent treatment of the separated diastereomeric salt with a base will liberate the desired enantiomerically pure amine.[3]

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.[5][6][7] This method offers high resolution and can be scaled up for preparative purposes.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=normal, color="#5F6368"];

Racemic_Nitrile [label="Racemic\nthis compound"]; Chiral_Resolution [label="Chiral Resolution\n(e.g., Diastereomeric Salt Formation\nor Chiral HPLC)"]; R_Enantiomer [label="(R)-Morpholine-3-carbonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S_Enantiomer [label="(S)-Morpholine-3-carbonitrile"];

Racemic_Nitrile -> Chiral_Resolution; Chiral_Resolution -> R_Enantiomer; Chiral_Resolution -> S_Enantiomer; } caption: "Chiral Resolution of Racemic this compound."

Quantitative Data Summary

| Synthesis Step | Starting Material | Product | Key Reagents | Typical Yield (%) | Enantiomeric Excess (%) | Reference |

| Stereoselective Synthesis | ||||||

| Ring Formation | Immobilized Fmoc-Ser(tBu)-OH | (R)-Morpholine-3-carboxylic acid | TFA, TES | Good | >95 | [1][2] |

| Nitrile Formation | (R)-Morpholine-3-carboxylic acid | (R)-Morpholine-3-carbonitrile | Carbodiimide, NH₃, POCl₃ | Moderate to High | Maintained | General Knowledge |

| Chiral Resolution | ||||||

| Resolution | Racemic this compound | (R)- and (S)-Morpholine-3-carbonitrile | Chiral Acid or Chiral HPLC Column | Up to 50 (per enantiomer) | >99 | [3][4][5][6][7] |

Note: Yields and enantiomeric excess are highly dependent on specific reaction conditions and optimization. The data presented are typical ranges found in the literature for similar transformations.

Conclusion

The synthesis of enantiomerically pure (R)-morpholine-3-carbonitrile is a critical step for the development of novel therapeutics. While direct asymmetric syntheses are not yet well-established, the strategies outlined in this guide provide reliable and practical pathways for its preparation. The stereoselective synthesis starting from L-serine offers an elegant approach that leverages a readily available chiral pool starting material. Alternatively, chiral resolution of the racemic compound provides a viable, albeit less atom-economical, route. The choice of method will depend on factors such as scale, cost, and available resources. Further research into novel catalytic asymmetric methods for the direct synthesis of this important chiral building block is warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration [mdpi.com]

Synthesis of Morpholine-3-carbonitrile Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for morpholine-3-carbonitrile hydrochloride, a valuable building block in medicinal chemistry and drug development. The proposed synthesis commences with the readily available amino acid, L-serine, and proceeds through the formation of a morpholine ring structure, followed by conversion of a carboxylic acid functionality to a nitrile, and culminating in the formation of the hydrochloride salt. This guide provides detailed experimental protocols, tabulated data for key reaction parameters, and visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound hydrochloride can be envisioned as a multi-step process. The initial phase focuses on the construction of the morpholine ring system with a carboxylic acid at the 3-position, starting from L-serine. This is followed by the conversion of the carboxylic acid to a primary amide, which is then dehydrated to the target nitrile. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Figure 1: Proposed synthetic pathway for (S)-Morpholine-3-carbonitrile hydrochloride starting from L-Serine.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the key steps in the synthesis. Please note that yields for the conversion of the carboxylic acid to the nitrile and its salt are predictive and based on typical literature values for similar transformations.

Table 1: Synthesis of (S)-Morpholine-3-carboxylic Acid

| Step | Starting Material | Reagents | Product | Expected Yield (%) |

| 1 | L-Serine | tert-Butyl acetate, Perchloric acid | L-Serine tert-butyl ester | ~65 |

| 2 | L-Serine tert-butyl ester | Chloroacetyl chloride, Dichloromethane | N-Chloroacetyl-L-serine tert-butyl ester | ~84 |

| 3 | N-Chloroacetyl-L-serine tert-butyl ester | Sodium ethoxide, Toluene | (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester | - |

| 4 | (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester | Aluminum trichloride, Sodium borohydride | (S)-Morpholine-3-carboxylic acid tert-butyl ester | - |

| 5 | (S)-Morpholine-3-carboxylic acid tert-butyl ester | HCl in Methanol | (S)-Morpholine-3-carboxylic acid | ~98 |

Table 2: Conversion to this compound Hydrochloride

| Step | Starting Material | Reagents | Product | Expected Yield (%) |

| 6 | (S)-Morpholine-3-carboxylic acid | 1. SOCl₂, 2. NH₄OH | (S)-Morpholine-3-carboxamide | 80-90 |

| 7 | (S)-Morpholine-3-carboxamide | POCl₃ or P₂O₅ | (S)-Morpholine-3-carbonitrile | 70-85 |

| 8 | (S)-Morpholine-3-carbonitrile | HCl in Ether | (S)-Morpholine-3-carbonitrile hydrochloride | >95 |

Detailed Experimental Protocols

The following protocols are based on a combination of patented procedures and established organic synthesis methodologies.

Synthesis of (S)-Morpholine-3-carboxylic Acid

This part of the synthesis is adapted from a patented method.[1][2]

Step 1: Synthesis of L-Serine tert-butyl ester

-

To a solution of L-serine (10.5 g) in tert-butyl acetate (20 ml), slowly add a 5 ml aqueous solution of perchloric acid (2 g) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 8 hours.

-

Quench the reaction with water (10 ml) and wash with ammonium chloride solution (10 ml).

-

Adjust the pH of the aqueous phase to 9-10 with potassium carbonate.

-

Extract the product with dichloromethane (3 x 100 ml).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-serine tert-butyl ester as a faint yellow oil.

Step 2: Synthesis of N-Chloroacetyl-L-serine tert-butyl ester

-

Dissolve L-serine tert-butyl ester (10 g) in dichloromethane (100 ml).

-

At 0 °C, slowly add a solution of chloroacetyl chloride (8.4 g) in dichloromethane (30 ml).

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Add 50% aqueous sodium bicarbonate solution (50 ml) and separate the layers.

-

Wash the organic phase with water (30 ml) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-chloroacetyl-L-serine tert-butyl ester.

Step 3-5: Cyclization, Reduction, and Deprotection

-

The subsequent steps of cyclization to (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester using sodium ethoxide in toluene, reduction with aluminum trichloride and sodium borohydride to (S)-morpholine-3-carboxylic acid tert-butyl ester, and final deprotection with methanolic HCl are to be carried out following the general principles outlined in the patent literature.[1][2]

Synthesis of (S)-Morpholine-3-carbonitrile

Step 6: Synthesis of (S)-Morpholine-3-carboxamide

-

Suspend (S)-Morpholine-3-carboxylic acid in an appropriate solvent such as dichloromethane.

-

Add thionyl chloride (1.2 equivalents) dropwise at 0 °C and then stir at room temperature for 2-3 hours to form the acid chloride.

-

In a separate flask, prepare a concentrated solution of ammonium hydroxide.

-

Slowly add the freshly prepared acid chloride solution to the ammonium hydroxide solution at 0 °C.

-

Stir the mixture vigorously for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain (S)-morpholine-3-carboxamide.

Step 7: Dehydration to (S)-Morpholine-3-carbonitrile

-

Dissolve (S)-Morpholine-3-carboxamide in a suitable solvent like pyridine or DMF.

-

Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (1.5-2.0 equivalents) portion-wise at 0 °C.[3][4][5][6]

-

After the addition, the reaction mixture is typically heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield (S)-morpholine-3-carbonitrile.

Formation of (S)-Morpholine-3-carbonitrile Hydrochloride

Step 8: Hydrochloride Salt Formation

-

Dissolve the crude (S)-morpholine-3-carbonitrile in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether).[7][8][9]

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold, dry solvent, and dry under vacuum to obtain (S)-morpholine-3-carbonitrile hydrochloride.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for a typical step in this synthesis and the logical relationship of the key transformations.

Figure 2: Generalized experimental workflow for a synthetic step.

Predicted Spectroscopic Data

The following table provides predicted spectroscopic data for the final product based on the analysis of its structure and data from similar compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | δ 3.0-4.0 (m, morpholine ring protons), δ 2.0-2.5 (br s, NH) |

| ¹³C NMR (CDCl₃) | δ 118-122 (CN), δ 45-70 (morpholine ring carbons) |

| IR (neat) | ν ~3300 cm⁻¹ (N-H stretch), ν ~2240 cm⁻¹ (C≡N stretch) |

| Mass Spec (EI) | M⁺ at m/z = 112.06 |

Safety Considerations

-

Cyanide Compounds: The synthesis may involve the use of cyanide reagents, which are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

-

Corrosive Reagents: Reagents such as thionyl chloride, phosphorus oxychloride, and strong acids and bases are corrosive. Handle with care and avoid contact with skin and eyes.

-

General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before starting any experimental work.

References

- 1. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 2. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 3. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]

- 7. Hydrochloride - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Spectroscopic Data and Analysis of Morpholine-3-carbonitrile: A Technical Guide

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For Morpholine-3-carbonitrile (C₅H₈N₂O), the predicted mass spectral data is summarized below.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 113.07094 |

| [M+Na]⁺ | 135.05288 |

| [M-H]⁻ | 111.05638 |

| [M+NH₄]⁺ | 130.09748 |

| [M+K]⁺ | 151.02682 |

| [M]⁺ | 112.06311 |

Data sourced from predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. While specific data for this compound is unavailable, the following tables outline the typical chemical shifts for the protons and carbons in a morpholine ring. The presence of the electron-withdrawing nitrile group at the C3 position is expected to deshield the adjacent protons and carbons, causing a downfield shift in their signals.

Table 2: Typical ¹H NMR Chemical Shifts for the Morpholine Ring

| Position | Chemical Shift (δ) ppm | Multiplicity |

| H2, H6 (CH₂-N) | 2.7 - 2.9 | Triplet |

| H3, H5 (CH₂-O) | 3.6 - 3.8 | Triplet |

| N-H | 1.5 - 2.5 | Broad Singlet |

Note: These are approximate values for the unsubstituted morpholine ring and will vary based on the solvent and substitution.

Table 3: Typical ¹³C NMR Chemical Shifts for the Morpholine Ring

| Position | Chemical Shift (δ) ppm |

| C2, C6 (CH₂-N) | 45 - 48 |

| C3, C5 (CH₂-O) | 66 - 68 |

| C≡N | 115 - 125 |

Note: These are approximate values for the unsubstituted morpholine ring and a typical nitrile carbon. The exact shifts for this compound will be influenced by the nitrile substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorptions for the C-O and C-N bonds of the morpholine ring, the N-H bond, and the C≡N bond of the nitrile group.

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Frequency (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium |

| Amine (N-H) | Stretch | 3550 - 3200 | Medium, Broad |

| Ether (C-O-C) | Stretch | 1150 - 1085 | Strong |

| Alkane (C-H) | Stretch | 3000 - 2850 | Strong |

| Amine (C-N) | Stretch | 1250 - 1020 | Medium |

The nitrile stretch is a particularly sharp and characteristic peak that is easy to identify.[1][2]

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][4] The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube.[4] Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.[5] Standard pulse programs are used for both 1D and 2D experiments.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly on the ATR crystal.[6] Pressure is applied to ensure good contact.

-

Background Collection: A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental absorptions.[7][8]

-

Sample Analysis: The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[8]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9]

-

Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system.[10] Electrospray ionization (ESI) is a common technique for polar molecules, which would generate ions such as [M+H]⁺ or [M+Na]⁺.[11]

-

Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[12][13] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition by providing highly accurate mass measurements.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

- 1. 5 Nitrile IR Spectrum Tips - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. amherst.edu [amherst.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. youtube.com [youtube.com]

Exploring the Chemical Space of Morpholine-3-carbonitrile Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles of drug candidates. A particularly intriguing, yet underexplored, subclass of these compounds is the Morpholine-3-carbonitrile analogs. The introduction of a nitrile group at the 3-position of the morpholine ring offers a unique chemical handle for further derivatization and can significantly influence the biological activity of the parent molecule. This technical guide provides a comprehensive overview of the chemical space of this compound analogs, focusing on their synthesis, biological evaluation, and therapeutic potential, with a particular emphasis on their role as kinase inhibitors.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its derivatives can be approached through several strategic routes. A common method involves the preparation of 2-(3-oxo-morpholin-2-yl)acetonitrile, a key intermediate. This can be achieved by reacting 2-(3-oxo-morpholine) acetamide with a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, in an appropriate solvent.[1] The reaction temperature is typically maintained between 0 and 50°C.[1] The resulting 2-(3-oxo-morpholin-2-yl)acetonitrile can then be further modified or reduced to yield the desired this compound analogs.

Another approach involves the direct introduction of the cyanomethyl group. For instance, the synthesis of 3-morpholine acrylonitrile has been reported via the reaction of morpholine acetate with sodium-3-hydroxyacrylonitrile in acetonitrile at elevated temperatures.

A generalized synthetic workflow for creating a library of this compound analogs is depicted below.

Biological Activity and Therapeutic Potential

Morpholine derivatives, in general, exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The introduction of the 3-carbonitrile moiety has been shown to be a valuable strategy in the design of potent and selective kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many human cancers, making it a critical target for cancer therapy.[5]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several studies have reported the design and synthesis of morpholinopyrimidine-5-carbonitrile and 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as potent inhibitors of PI3K and/or mTOR kinases.[3][4] These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[3][4]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] The points of intervention for this compound analogs within this pathway are illustrated below.

Quantitative Structure-Activity Relationship (QSAR)

While a comprehensive QSAR study specifically for this compound analogs is not yet available in the public domain, preliminary findings from studies on broader morpholine derivatives suggest that the nature and position of substituents on both the morpholine and the appended aromatic rings play a crucial role in determining the biological activity.[2] For instance, in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, substitutions on a phenyl ring attached to the pyrimidine core significantly influenced the PI3K inhibitory potency.[4]

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro biological activity of representative this compound analogs from the literature.

Table 1: PI3K and mTOR Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives [3]

| Compound | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kδ IC50 (µM) | mTOR IC50 (µM) |

| 12b | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.76 ± 0.04 | 0.83 ± 0.05 |

| 12d | 1.27 ± 0.07 | 3.20 ± 0.16 | 1.98 ± 0.11 | 2.85 ± 0.17 |

| LY294002 | 1.4 | - | - | - |

| Afinitor | - | - | - | 0.005 |

Table 2: Antiproliferative Activity of Morpholinopyrimidine-5-carbonitrile Derivatives against Leukemia SR Cell Line [3]

| Compound | IC50 (µM) |

| 12b | 0.10 ± 0.01 |

| 12d | 0.09 ± 0.01 |

Table 3: PI3K Isoform and mTOR Inhibitory Activity of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives [4]

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |

| 17e | 104.1 ± 13.5 | >1000 | >1000 | 55.6 ± 3.8 | >1000 |

| 17o | 32.4 ± 3.7 | 256.4 ± 33.1 | 489.5 ± 55.3 | 204.2 ± 22.2 | 453.7 ± 51.9 |

| 17p | 31.8 ± 4.1 | 189.7 ± 25.4 | 356.4 ± 42.8 | 15.4 ± 1.9 | 321.6 ± 38.7 |

| BKM-120 | 44.6 ± 3.6 | 154.3 ± 18.7 | 221.6 ± 28.4 | 79.3 ± 11.0 | 489.7 ± 61.3 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel chemical entities.

General Synthesis of 2-(3-Oxo-morpholin-2-yl)acetonitrile[1]

-

To a solution of 2-(3-oxo-morpholine) acetamide in a suitable solvent (e.g., toluene, chloroform), add a dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by pouring the mixture into ice-water.

-

Neutralize the aqueous solution with a base (e.g., 10% NaOH solution) to a pH of approximately 9.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2-(3-oxo-morpholin-2-yl)acetonitrile.

In Vitro PI3K/mTOR Kinase Assay[3][4]

A typical kinase assay to determine the IC50 values of the synthesized compounds can be performed using a variety of commercially available kits, often based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaLISA technologies.

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound, the respective PI3K isoform or mTOR kinase, and the substrate (e.g., PIP2 for PI3K).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents.

-

After a further incubation period, read the signal on a compatible plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell Viability (MTT) Assay[6]

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Add a solubilizing agent (e.g., DMSO or a dedicated stop solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

A generalized workflow for the in vitro evaluation of this compound analogs is presented below.

Conclusion and Future Directions

The this compound scaffold represents a promising and relatively untapped area for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of new kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway. The data presented in this guide highlight the potential of these analogs as potent and selective anticancer agents.

Future research in this area should focus on:

-

Expansion of the Chemical Space: Synthesis and evaluation of a broader range of this compound analogs with diverse substitution patterns to establish a comprehensive structure-activity relationship.

-

Exploration of Other Therapeutic Targets: Investigating the activity of these analogs against other kinase families and different classes of therapeutic targets.

-

In Vivo Evaluation: Advancing the most promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Optimization of Drug-like Properties: Fine-tuning the physicochemical properties of lead compounds to enhance their oral bioavailability, metabolic stability, and overall drug-like characteristics.

By systematically exploring the chemical space of this compound analogs, the drug discovery community can unlock new opportunities for the development of next-generation targeted therapies.

References

- 1. CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile - Google Patents [patents.google.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties and Solubility of Morpholine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-3-carbonitrile, a heterocyclic compound featuring a morpholine ring substituted with a nitrile group, is a molecule of interest in medicinal chemistry and drug discovery. Its structural motif is present in various biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination. This document also visualizes a relevant biological signaling pathway and a typical drug discovery workflow to provide context for its potential applications.

Physicochemical Properties

General and Physical Properties

| Property | Value | Source/Notes |

| IUPAC Name | This compound | |

| Synonyms | 3-Cyanomorpholine | [1][2] |

| CAS Number | 97039-63-9 | [1][2] |

| Molecular Formula | C₅H₈N₂O | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Acid-Base and Partitioning Properties

| Property | Value | Source/Notes |

| pKa | Data not available | |

| logP | -0.8 (Predicted) | [3] |

Solubility Profile

Quantitative experimental data on the solubility of this compound in common laboratory solvents is not currently available in the literature. The table below is provided as a template for experimental determination.

| Solvent | Solubility (g/L) | Temperature (°C) | Method |

| Water | Data not available | ||

| Ethanol | Data not available | ||

| Methanol | Data not available | ||

| Acetone | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | Data not available |

Experimental Protocols

For researchers seeking to determine the physical and solubility properties of this compound, the following standard experimental protocols are provided.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar.[4]

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15°C per minute to quickly determine an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Heat again, but at a slower rate of 1-2°C per minute when approaching the expected melting point.[5]

-

Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]

-

A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Mineral oil

-

Bunsen burner or heating mantle

Procedure:

-

Place a small amount of liquid this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube.

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with mineral oil to a level above the side arm.

-

Clamp the Thiele tube and immerse the thermometer and test tube assembly into the oil.

-

Gently heat the side arm of the Thiele tube with a small flame or heating mantle.[7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7]

-

Record the atmospheric pressure at the time of the experiment.

Density Determination of a Solid (Buoyancy Method)

Objective: To determine the density of solid this compound using Archimedes' principle.

Apparatus:

-

Analytical balance with a density kit (or a hook for under-balance weighing)

-

Beaker

-

Immersion liquid of known density (e.g., ethanol, in which the solid is insoluble or has very low solubility)

-

Fine thread

Procedure:

-

Weigh the solid sample of this compound in the air (Mass_air).[8]

-

Suspend the solid from the balance hook using a fine thread and immerse it completely in the immersion liquid of known density (Density_liquid). Ensure no air bubbles are adhering to the solid's surface.

-

Record the apparent mass of the solid while immersed in the liquid (Mass_liquid).[8]

-

Calculate the volume of the solid (Volume_solid) using the formula: Volume_solid = (Mass_air - Mass_liquid) / Density_liquid

-

Calculate the density of the solid (Density_solid) using the formula: Density_solid = Mass_air / Volume_solid[9]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[2]

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if the aqueous solubility is low.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

-

Begin stirring the solution gently.

-

If the compound is expected to be basic (due to the morpholine nitrogen), titrate with the standardized HCl solution. If acidic, titrate with standardized NaOH.

-

Add the titrant in small, precise increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.[10]

-

Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

Plot a graph of pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[11] Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[11]

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC for concentration analysis

-

n-Octanol and water (mutually saturated)

Procedure:

-

Prepare mutually saturated n-octanol and water by shaking equal volumes of the two solvents together and allowing the phases to separate.

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution and the other solvent to a separatory funnel or vial. The volume ratio of n-octanol to water is typically 1:1, but can be adjusted based on the expected lipophilicity.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[12]

-

Allow the two phases to separate completely. Centrifugation can be used to break up emulsions.

-

Carefully separate the aqueous and n-octanol phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

-

The logP is the base-10 logarithm of the partition coefficient.[14]

Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Apparatus:

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a vial.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath at a specific temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Dilute the filtered solution as necessary and determine the concentration of this compound using a calibrated analytical method.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).

Biological Context and Experimental Workflows

While specific biological data for this compound is limited, derivatives containing the morpholinopyrimidine-5-carbonitrile scaffold have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival.[15][16] Dysregulation of this pathway is implicated in various diseases, including cancer.[1][17]

PI3K/mTOR Signaling Pathway

The diagram below illustrates a simplified representation of the PI3K/mTOR signaling pathway, a potential target for compounds containing the this compound moiety.

Caption: Simplified PI3K/mTOR signaling pathway.

General Workflow for Small Molecule Drug Discovery

The development of a compound like this compound as a potential therapeutic agent would typically follow a multi-stage process as outlined in the workflow below.

Caption: General workflow for small molecule drug discovery.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While there is a notable lack of experimentally determined data, this document provides the necessary standard protocols for researchers to characterize this compound comprehensively. The provided diagrams of the PI3K/mTOR signaling pathway and the drug discovery workflow offer a broader context for the potential application and development of this compound and its derivatives in the field of medicinal chemistry. Further experimental investigation is crucial to fully elucidate the physicochemical profile of this compound and to explore its potential as a scaffold in drug design.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. PubChemLite - this compound (C5H8N2O) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. southalabama.edu [southalabama.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mt.com [mt.com]

- 9. study.com [study.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. scispace.com [scispace.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Morpholine-3-carbonitrile (CAS Number: 97039-63-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, synthesis, and spectral characteristics of Morpholine-3-carbonitrile, a heterocyclic building block with potential applications in medicinal chemistry and drug development. While detailed experimental data for this specific compound is limited in publicly available literature, this document compiles the available information from commercial suppliers and provides context based on the well-understood chemistry of the morpholine scaffold.

Physicochemical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 97039-63-9 | Commercial Suppliers |

| Molecular Formula | C₅H₈N₂O | BLD Pharm, CymitQuimica[1][2] |

| Molecular Weight | 112.13 g/mol | BLD Pharm, CymitQuimica[1][2] |

| Physical Form | Solid | CymitQuimica[2] |

| Melting Point | 82-87 °C | - |

| Predicted XlogP | -0.8 | PubChemLite[3] |

| SMILES | N#CC1COCCN1 | BLD Pharm[4] |

| InChI | InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2 | PubChemLite[3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the morpholine ring. The proton at the C3 position, being adjacent to the electron-withdrawing nitrile group, would likely appear as a downfield multiplet. The protons on C2, C5, and C6 would appear as complex multiplets in the regions typical for morpholine derivatives. The N-H proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display five distinct signals. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The C3 carbon, attached to the nitrile group, would be downfield compared to the other ring carbons. The C2 and C6 carbons, being adjacent to the oxygen atom, would appear further downfield than the C5 carbon, which is adjacent to the nitrogen.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by the following key absorptions:

-

N-H Stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the methylene groups of the morpholine ring.

-

C≡N Stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹ is characteristic of a saturated nitrile. This is a key diagnostic peak.

-

C-O-C Stretch: A strong band in the region of 1070-1150 cm⁻¹ due to the ether linkage in the morpholine ring.

Mass Spectrometry (MS) (Predicted)

Predicted collision cross-section (CCS) values for different adducts of this compound have been calculated and are presented in the table below. These values can be useful for identification in mass spectrometry-based screening.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 113.07094 | 117.6 |

| [M+Na]⁺ | 135.05288 | 125.4 |

| [M-H]⁻ | 111.05638 | 118.3 |

| [M+NH₄]⁺ | 130.09748 | 134.8 |

| [M+K]⁺ | 151.02682 | 124.6 |

| Data from PubChemLite[3] |

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public domain. However, general synthetic strategies for morpholine derivatives can be inferred. The synthesis would likely involve the formation of the morpholine ring followed by the introduction of the nitrile group at the 3-position, or a cyclization reaction of a precursor already containing a nitrile or a group that can be converted to a nitrile.

One plausible, though unverified, synthetic approach is illustrated below. This diagram represents a conceptual pathway and does not constitute a validated experimental protocol.

Conceptual Synthesis Workflow. A possible synthetic route to this compound.

Applications in Drug Development

While specific biological activity data for this compound is scarce, the morpholine scaffold is a well-established privileged structure in medicinal chemistry. Morpholine-containing compounds are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The presence of the nitrile group in this compound offers a versatile chemical handle for further synthetic modifications. Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions, allowing for the construction of diverse molecular libraries for drug discovery.

A patent for imidazo[4,5-b]pyridine compounds mentions a complex molecule, 4-[6-[[5-(6-cyano-4-methylpyridin-3-yl)oxy-3-methylimidazo[4,5-b]pyridin-7-yl]amino]pyridine-3-carbonyl]this compound, which contains the this compound moiety. This suggests its use as a building block in the synthesis of potentially bioactive compounds, likely for the treatment of inflammatory or allergic diseases.

The logical relationship for its use as a building block can be visualized as follows:

Role in Drug Discovery. The utility of this compound as a scaffold.

Safety and Handling

Specific safety and handling data for this compound is not available. However, based on its structure, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Compounds containing the nitrile group can be toxic if ingested, inhaled, or absorbed through the skin.

Conclusion

This compound is a heterocyclic compound with potential as a versatile building block in medicinal chemistry. While comprehensive experimental data is currently lacking in the public domain, this guide provides the available information and outlines the expected chemical properties and potential applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

Theoretical and Computational Insights into Morpholine-Containing Carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine and its derivatives are pivotal scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities and favorable pharmacokinetic profiles.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and computational studies on morpholine-containing carbonitrile compounds, with a particular focus on morpholinopyrimidine-5-carbonitrile derivatives, which have emerged as promising dual PI3K/mTOR inhibitors.[4] The document details the synthesis, spectroscopic characterization, and computational analysis of these compounds, offering insights into their electronic structure, reactivity, and potential as therapeutic agents.

Introduction

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged structure in drug discovery.[1] Its presence in a molecule can enhance potency, modulate pharmacokinetic and pharmacodynamic properties, and improve solubility and brain permeability.[2][3] When combined with a carbonitrile group on an associated heterocyclic system, such as a pyrimidine ring, these derivatives exhibit significant therapeutic potential, particularly in oncology.[4][5] This guide delves into the computational and theoretical frameworks used to understand and predict the properties of these molecules.

Synthesis and Characterization

The synthesis of morpholine-containing carbonitrile derivatives often involves multi-step reactions. A representative synthetic pathway for novel morpholinopyrimidine-5-carbonitriles is outlined below.[4]

Experimental Protocol: Synthesis of Morpholinopyrimidine-5-carbonitriles

A common synthetic route involves the following key steps:

-

Biginelli Reaction: Initial synthesis of a dihydropyrimidinone core.

-

Alkylation: Introduction of a methylthio group.

-

Chlorination: Replacement of the methylthio group with chlorine.

-

Morpholine Substitution: Reaction with morpholine to introduce the morpholine moiety.

-

Hydrazine Substitution: Introduction of a hydrazine group.

-

Schiff Base Formation: Condensation with various aldehydes to yield the final Schiff base derivatives.[4]

The characterization of these synthesized compounds relies on a suite of spectroscopic techniques.

Spectroscopic Data

The structural confirmation of morpholine derivatives is typically achieved through NMR and IR spectroscopy.[6]

| Spectroscopic Data for a Representative Morpholinopyrimidine-5-carbonitrile Derivative | |

| Technique | Observed Signals |

| ¹H NMR | Triplet signals at δ 3.74 and 3.94 ppm, representing morpholine-C3,5-H and morpholine-C2,6-H, respectively.[4] |

| ¹³C NMR | Signals for morpholine-C3,5 and C2,6 at δ 47.4 and 66.3 ppm, respectively.[4] |

| IR Spectroscopy | Characteristic absorption bands for NH and C=O groups in the regions of 3250–3236 cm⁻¹ and 1683–1676 cm⁻¹, respectively.[7] |

Computational and Theoretical Studies

Computational chemistry plays a crucial role in elucidating the structure-activity relationships of morpholine derivatives. Density Functional Theory (DFT) is a widely used method for these investigations.[8][9][10]

Density Functional Theory (DFT) Analysis

DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), provide insights into the molecular geometry, vibrational frequencies, and electronic properties of these compounds.[8][11][12]

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability.[10][13] A smaller energy gap suggests higher reactivity. For a series of quinoline-3-carbonitrile derivatives, a compound with a lower HOMO-LUMO energy gap (3.40 eV) was identified as a promising candidate for further development.[10]

| Calculated Electronic Properties of a Quinoline-3-carbonitrile Derivative | |

| Parameter | Value (eV) |

| HOMO Energy | -6.646[13] |

| LUMO Energy | -1.816[13] |

| HOMO-LUMO Energy Gap | 4.83[13] |

MEP maps are valuable for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. These maps provide a visual representation of the relative polarity of the molecule and can help explain intermolecular interactions such as hydrogen bonding.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] This method is extensively used to study the interaction of morpholine derivatives with their biological targets. For instance, docking studies of morpholinopyrimidine-5-carbonitrile derivatives within the active site of PI3K/mTOR have been performed to elucidate their binding modes and support their observed inhibitory activity.[4] Similarly, docking has been used to investigate the interactions of other carbonitrile derivatives with targets like DNA gyrase and α-amylase.[10][15]

Biological Activity and Signaling Pathways

Morpholine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]

Anticancer Activity: PI3K/mTOR Inhibition

Certain morpholinopyrimidine-5-carbonitrile derivatives have shown potent activity as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).[4] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5]

| Inhibitory Activity of Representative Morpholinopyrimidine-5-carbonitrile Derivatives | ||||

| Compound | IC₅₀ Leukemia SR (μM) | IC₅₀ PI3Kα (μM) | IC₅₀ PI3Kβ (μM) | IC₅₀ mTOR (μM) |

| 12b | 0.10 ± 0.01 | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.83 ± 0.05 |

| 12d | 0.09 ± 0.01 | 1.27 ± 0.07 | 3.20 ± 0.16 | 2.85 ± 0.17 |

| Data extracted from a study on novel morpholinopyrimidine-5-carbonitriles as dual PI3K/mTOR inhibitors.[4] |

The inhibition of this pathway by these compounds can lead to cell cycle arrest and apoptosis in cancer cells.[4]

Visualizations

Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 14. benthamscience.com [benthamscience.com]

- 15. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Alkylation of Morpholine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of morpholine-3-carbonitrile, a key synthetic transformation for the development of novel therapeutic agents. The resulting N-alkylated this compound derivatives are valuable scaffolds in medicinal chemistry, finding applications as enzyme inhibitors and modulators of various biological pathways. This document outlines a robust and reproducible method for this synthesis, along with representative data and a visual workflow.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a wide array of approved drugs and biologically active molecules.[1] The introduction of substituents on the morpholine nitrogen is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. The N-alkylation of this compound provides a versatile platform for generating diverse libraries of compounds for drug discovery programs. The protocol described herein utilizes a direct N-alkylation approach with an alkyl halide in the presence of a suitable base.[2]

Quantitative Data Summary

The following table summarizes representative data for the N-alkylation of this compound with various alkyl halides, demonstrating the general applicability of the described protocol.

| Entry | Alkyl Halide (R-X) | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzyl Bromide | N-Benzyl-morpholine-3-carbonitrile | 6 | 92 |

| 2 | Ethyl Iodide | N-Ethyl-morpholine-3-carbonitrile | 8 | 85 |

| 3 | Propyl Bromide | N-Propyl-morpholine-3-carbonitrile | 8 | 88 |

| 4 | Butyl Bromide | N-Butyl-morpholine-3-carbonitrile | 10 | 82 |

Experimental Protocol: N-Alkylation of this compound

This protocol details a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Addition of Reagents: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0 eq).

-

Addition of Alkylating Agent: While stirring, add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-alkylated this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols: Morpholine-Carbonitrile Scaffolds in Medicinal Chemistry

Topic: The Use of Morpholine-Carbonitrile Building Blocks in Medicinal Chemistry with a Focus on PI3K/mTOR Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its advantageous physicochemical properties, such as improving aqueous solubility and metabolic stability, make it a valuable building block in drug design.[2] When combined with a carbonitrile moiety, the resulting structure can serve as a potent pharmacophore, particularly in the development of kinase inhibitors. This document provides detailed application notes and protocols on the use of morpholine-carbonitrile scaffolds, with a specific focus on their successful application in the synthesis of dual PI3K/mTOR inhibitors for cancer therapy.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[3] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4] A series of novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized, demonstrating potent inhibitory activity against both PI3K and mTOR.[3][5]

Data Presentation

The following tables summarize the in vitro biological activity of representative morpholinopyrimidine-5-carbonitrile derivatives.

Table 1: In Vitro PI3K/mTOR Inhibitory Activity of Selected Compounds [3][5]

| Compound ID | PI3Kα IC₅₀ (µM) | PI3Kβ IC₅₀ (µM) | PI3Kδ IC₅₀ (µM) | mTOR IC₅₀ (µM) |

| 12b | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.76 ± 0.04 | 0.83 ± 0.05 |

| 12d | 1.27 ± 0.07 | 3.20 ± 0.16 | 1.98 ± 0.11 | 2.85 ± 0.17 |

| LY294002 | - | - | - | - |

| Afinitor | - | - | - | - |

*Reference compounds. Data presented as mean ± standard deviation.

Table 2: In Vitro Antiproliferative Activity (IC₅₀, µM) of Selected Compounds against Leukemia SR Cell Line [3][5]

| Compound ID | Leukemia SR IC₅₀ (µM) |

| 12b | 0.10 ± 0.01 |

| 12d | 0.09 ± 0.01 |

*Data presented as mean ± standard deviation.

Experimental Protocols